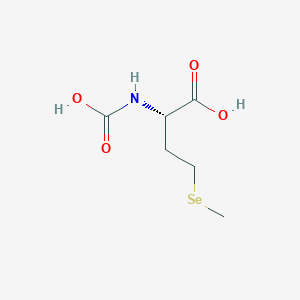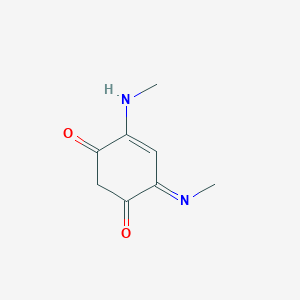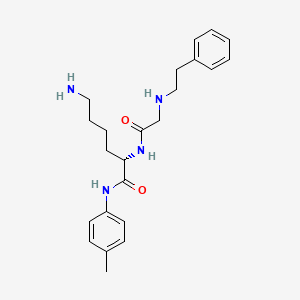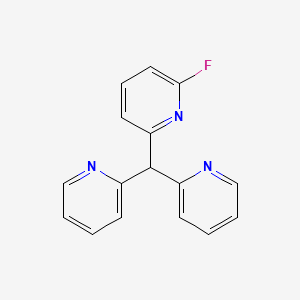
2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with bis(methylsulfanyl)methylene malononitrile in the presence of a base such as piperidine. The reaction is carried out in ethanol under reflux conditions for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzoxazole derivatives.
Substitution: Halogenated or alkylated benzoxazole derivatives.
Scientific Research Applications
2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate cellular signaling pathways involved in growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(methylsulfanyl)acetic acid: Another compound with methylsulfanyl groups, used in various chemical applications.
2,2-Bis(hydroxymethyl)propionic acid: A compound with similar structural features, used in the synthesis of coordination polymers.
Uniqueness
2,2-Bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole is unique due to its benzoxazole ring structure combined with two methylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
827599-10-0 |
|---|---|
Molecular Formula |
C9H11NOS2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2,2-bis(methylsulfanyl)-3H-1,3-benzoxazole |
InChI |
InChI=1S/C9H11NOS2/c1-12-9(13-2)10-7-5-3-4-6-8(7)11-9/h3-6,10H,1-2H3 |
InChI Key |
UITFBMYKBIBVGM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(NC2=CC=CC=C2O1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)


![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)



propanedioate](/img/structure/B14204014.png)
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)

